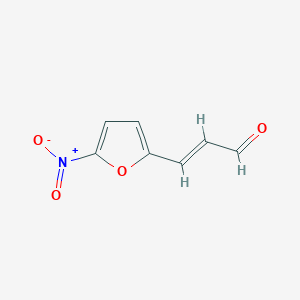

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

Description

The exact mass of the compound 5-Nitrofuran-2-acrylaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-nitrofuran-2-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWCZMGIIFEEPU-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031099 | |

| Record name | 5-Nitrofuryl-2-acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52661-56-0, 1874-22-2 | |

| Record name | trans-3-(5-Nitro-2-furyl)acrolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52661-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrofuryl-2-acrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-(5-Nitro-2-furyl)acrylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052661560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrofuryl-2-acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(5-nitro-2-furyl)acrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-nitrofuran-2-acrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, a member of the 5-nitrofuran class of compounds, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a nitro-substituted furan ring conjugated to an acrylaldehyde moiety, imparts a range of chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, with a focus on its potential applications in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, with its physical and chemical properties largely dictated by the interplay of the electron-withdrawing nitro group and the reactive acrylaldehyde functional group.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₄ | [1] |

| Molecular Weight | 167.12 g/mol | [1] |

| IUPAC Name | (2E)-3-(5-nitrofuran-2-yl)prop-2-enal | [1] |

| CAS Number | 52661-56-0, 1874-22-2 | [1] |

| Appearance | Light brown to dark yellow solid | |

| Melting Point | 117 °C | |

| Boiling Point | 310.7 ± 32.0 °C at 760 mmHg (predicted) | [] |

| Density | 1.4 ± 0.1 g/cm³ (predicted) | [] |

| Solubility | Slightly soluble in Chloroform and DMSO | [] |

| InChI | InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+ | [1] |

| SMILES | O=C/C=C/c1ccc(o1)--INVALID-LINK--[O-] | [1] |

Spectroscopic Data

While a publicly available, comprehensive set of spectra for this compound is not readily found in the literature, vendors of this compound typically provide characterization data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Based on the chemical structure and data for similar compounds, the following characteristic spectral features can be anticipated:

-

¹H NMR: Protons of the acrylaldehyde moiety are expected to appear as doublets or doublets of doublets in the olefinic region, with coupling constants indicative of the trans configuration. The furan ring protons will also be present in the aromatic region.

-

¹³C NMR: Resonances for the carbonyl carbon, olefinic carbons, and the carbons of the furan ring are expected. The carbon bearing the nitro group will be significantly downfield.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the aldehyde, the C=C stretch of the alkene, and the asymmetric and symmetric stretches of the nitro group are expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed.

Chemical Reactivity and Synthesis

The reactivity of this compound is characterized by the functionalities present in the molecule. The aldehyde group can undergo nucleophilic addition and condensation reactions, while the nitro-substituted furan ring can participate in various transformations.[1]

Synthesis

A common and effective method for the synthesis of this compound is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. In this case, 5-nitrofuran-2-carbaldehyde is reacted with acetaldehyde.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Claisen-Schmidt Condensation

The following is a generalized experimental protocol for the synthesis of this compound, based on standard Claisen-Schmidt condensation procedures.

Materials:

-

5-nitrofuran-2-carbaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Ice

Procedure:

-

Preparation of Reactant Solution: In a round-bottom flask, dissolve 5-nitrofuran-2-carbaldehyde in ethanol.

-

Preparation of Base Solution: In a separate beaker, prepare an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Reaction Initiation: Cool the flask containing the 5-nitrofuran-2-carbaldehyde solution in an ice bath. Slowly add the acetaldehyde to this solution with stirring.

-

Addition of Base: While maintaining the cold temperature and continuous stirring, add the base solution dropwise to the reaction mixture. The formation of a precipitate may be observed.

-

Reaction Progression: Allow the reaction to stir in the ice bath for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. If a precipitate has formed, it can be collected by vacuum filtration. If the product is soluble, the aqueous solution can be neutralized with a dilute acid to precipitate the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Biological Activity and Mechanism of Action

The 5-nitrofuran scaffold is a well-established pharmacophore, and compounds containing this moiety are known to exhibit a broad spectrum of antimicrobial and potential anticancer activities.

Antimicrobial Activity

5-Nitrofuran derivatives are prodrugs that require reductive activation by bacterial nitroreductases to exert their antimicrobial effects. This activation process is a key element of their mechanism of action.

Caption: Mechanism of action of 5-nitrofuran compounds.

Anticancer and Other Biological Activities

Derivatives of this compound have been investigated for their potential as anticancer agents. Specifically, they have been used as starting materials for the synthesis of hydrazone and diacylhydrazine derivatives that act as inhibitors of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. Inhibition of ERAD can lead to the accumulation of unfolded proteins and induce apoptosis in cancer cells. Furthermore, a study evaluating the genotoxicity of "5-nitro-2-furanacrolein" found the compound to be genotoxic in human lymphoblastoid TK6 cells, as determined by the comet assay.[3] This finding suggests that the compound can induce DNA damage, a mechanism that is relevant to its potential antimicrobial and anticancer activities.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile building block in organic synthesis for the creation of more complex molecules with potential therapeutic applications.[1] Its aldehyde functionality allows for the facile introduction of various substituents through reactions such as the Knoevenagel condensation, leading to the generation of diverse chemical libraries for biological screening. The demonstrated broad-spectrum activity of the 5-nitrofuran class against bacteria and the emerging evidence of its potential in cancer therapy make this compound and its derivatives promising candidates for further investigation in drug discovery programs.

Safety and Handling

Due to the presence of the nitro group, this compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemically reactive and biologically relevant molecule. Its synthesis is readily achievable through established organic chemistry reactions, and its structure provides a valuable scaffold for the development of novel therapeutic agents. The well-characterized mechanism of action of the 5-nitrofuran class provides a strong foundation for the rational design of new derivatives with enhanced potency and selectivity. Further research into the specific biological activities and therapeutic potential of this compound and its analogs is warranted.

References

An In-depth Technical Guide on the Core Mechanism of Action of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a member of the 5-nitrofuran class of antimicrobial agents. While specific quantitative data for this particular compound is not extensively available in publicly accessible literature, its mechanism of action can be thoroughly understood through the well-established principles governing the bioactivity of 5-nitrofuran derivatives. This guide synthesizes the current understanding of how these compounds exert their antimicrobial effects, focusing on the core mechanisms of reductive activation, multi-target cellular damage, and the implications for drug development. Methodologies for key experiments are detailed to provide a practical framework for future research on this and related compounds.

Introduction to the 5-Nitrofuran Class

5-Nitrofuran compounds are synthetic broad-spectrum antimicrobial agents characterized by a furan ring bearing a nitro group at the 5-position. They are effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some protozoa. A key feature of this class is their mode of action as prodrugs, requiring intracellular enzymatic reduction of the nitro group to become active. This multi-targeted mechanism of action is a significant factor in the low incidence of acquired bacterial resistance to these compounds.

Core Mechanism of Action

The antimicrobial activity of this compound, like other 5-nitrofurans, is a multi-step process initiated within the target microorganism.

Reductive Activation by Nitroreductases

This compound is a prodrug that remains relatively inert until it enters a susceptible microbial cell. Its activation is contingent upon the reduction of the 5-nitro group, a process catalyzed by bacterial nitroreductases. These enzymes, which are flavoproteins, transfer electrons from NAD(P)H to the nitro group.[1]

There are two main types of bacterial nitroreductases:

-

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes, such as NfsA and NfsB in Escherichia coli, perform a two-electron reduction of the nitro group, leading to the formation of highly reactive, short-lived intermediates. This process is not inhibited by the presence of oxygen.

-

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a futile cycle that generates reactive oxygen species (ROS), such as superoxide radicals.

The reduction of the nitro group is a critical step, as the resulting intermediates are highly electrophilic and capable of reacting with numerous cellular macromolecules.

Figure 1: Reductive activation of this compound.

Multi-Target Cellular Damage

Once formed, the reactive intermediates of this compound can indiscriminately attack multiple cellular targets, leading to a cascade of cytotoxic events. This multi-pronged attack is a hallmark of the 5-nitrofuran class and contributes to their broad-spectrum activity and the low frequency of resistance development.

The electrophilic intermediates can directly interact with bacterial DNA, causing a variety of lesions, including strand breaks. This damage disrupts DNA replication and transcription, ultimately leading to cell death. The genotoxic potential of nitro compounds is a well-documented aspect of their mechanism.

Ribosomes are another critical target. The reactive metabolites can covalently bind to ribosomal proteins and ribosomal RNA (rRNA). This binding interferes with the normal function of the ribosome, inhibiting protein synthesis. This disruption of essential protein production cripples cellular function and contributes to the bactericidal effect.

Enzymes involved in crucial metabolic pathways, particularly those in carbohydrate metabolism and cellular respiration, are also susceptible to inactivation by the reactive intermediates. By attacking these enzymes, this compound can disrupt energy production and the synthesis of essential cellular building blocks.

The reductive activation process itself, particularly via Type II nitroreductases, can lead to the generation of reactive oxygen species (ROS). Furthermore, the reactive nitrogen intermediates can contribute to nitrosative stress within the cell. This increase in oxidative and nitrosative stress can further damage cellular components, including lipids, proteins, and nucleic acids.

Figure 2: Multi-target cellular damage by reactive intermediates.

Quantitative Data

For comparative purposes, the table below presents MIC values for closely related and commercially available 5-nitrofuran compounds against common pathogens. These values illustrate the general potency of this class of antimicrobials.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Common 5-Nitrofuran Antibiotics

| Compound | Organism | MIC Range (µg/mL) | Reference |

| Nitrofurantoin | Escherichia coli | 0.5 - 128 | [3] |

| Staphylococcus aureus | 4 - 64 | [3] | |

| Furazolidone | Escherichia coli | 0.2 - 1 | [4] |

| Staphylococcus aureus | 1 - 16 | [4] | |

| Nitrofurazone | Staphylococcus aureus | 1 - 16 | [5] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) (or other appropriate broth for the test organism)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in the microtiter plate using MHB to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Figure 3: Workflow for MIC determination by broth microdilution.

Assessment of DNA Damage by Comet Assay (Single-Cell Gel Electrophoresis)

This protocol is adapted for bacterial cells.[7]

Objective: To visualize and quantify DNA strand breaks in individual bacterial cells.

Materials:

-

Bacterial culture treated with this compound

-

Microscope slides pre-coated with agarose

-

Low melting point agarose

-

Lysis solution (high salt, detergent)

-

Electrophoresis buffer (alkaline or neutral)

-

DNA staining dye (e.g., SYBR Green, ethidium bromide)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Treatment: Expose a mid-log phase bacterial culture to various concentrations of this compound for a defined period. Include untreated and positive controls (e.g., a known DNA damaging agent).

-

Cell Embedding: Mix the treated bacterial cells with molten low melting point agarose and spread the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a lysis solution to lyse the bacterial cell wall and release the nucleoid.

-

Electrophoresis: Place the slides in an electrophoresis chamber filled with either alkaline (for single- and double-strand breaks) or neutral (for double-strand breaks) buffer and apply an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.

-

Analysis: Damaged DNA will migrate out of the nucleoid, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.

In Vitro Protein Synthesis Inhibition Assay

This protocol utilizes a bacterial cell-free transcription-translation system.[8][9]

Objective: To quantify the inhibitory effect of the compound on bacterial protein synthesis.

Materials:

-

Bacterial cell-free extract (e.g., from E. coli)

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound

-

Luminometer or fluorometer

Procedure:

-

Reaction Setup: In a microplate, combine the cell-free extract, DNA template, amino acids, and energy source.

-

Compound Addition: Add serial dilutions of this compound to the reaction mixtures. Include a no-compound control.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for transcription and translation.

-

Detection: Measure the reporter protein activity (luminescence for luciferase, fluorescence for GFP).

-

Data Analysis: Calculate the percent inhibition of protein synthesis for each compound concentration relative to the no-compound control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein synthesis.

Measurement of Reactive Nitrogen Species (RNS) by Griess Assay

This assay measures nitrite, a stable breakdown product of nitric oxide.[6][8]

Objective: To indirectly quantify the production of nitric oxide, a key reactive nitrogen species.

Materials:

-

Bacterial culture supernatant after treatment with this compound

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solutions

-

Microplate reader

Procedure:

-

Sample Preparation: Grow bacterial cultures in the presence of various concentrations of this compound. After incubation, centrifuge the cultures and collect the supernatant.

-

Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite.

-

Griess Reaction: Add the Griess reagent to the culture supernatants and the nitrite standards in a microplate.

-

Incubation: Incubate the plate at room temperature for a short period to allow for color development (a pink/purple azo dye).

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. An increase in nitrite concentration in treated samples compared to controls indicates the induction of RNS.

Conclusion

The mechanism of action of this compound is rooted in its identity as a 5-nitrofuran prodrug. Its antimicrobial efficacy stems from its intracellular reduction by bacterial nitroreductases to highly reactive electrophilic intermediates. These intermediates subsequently inflict widespread damage on critical cellular components, including DNA, ribosomes, and metabolic enzymes. This multi-target mechanism is a significant advantage, as it reduces the likelihood of the development of microbial resistance. While specific biological activity data for this compound is limited, the established principles of the 5-nitrofuran class provide a robust framework for understanding its mode of action and for guiding future research and development efforts. The detailed experimental protocols provided herein offer a practical guide for the comprehensive evaluation of this and other novel nitrofuran derivatives.

References

- 1. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Griess reagent assay: Significance and symbolism [wisdomlib.org]

- 7. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]

Spectroscopic and Analytical Profile of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, a key intermediate in organic synthesis and medicinal chemistry. While specific experimental datasets for this compound are not broadly published, this document outlines the expected spectroscopic characteristics based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring and interpreting the necessary analytical data.

Compound Identity

| Parameter | Value |

| IUPAC Name | (2E)-3-(5-Nitro-2-furanyl)-2-propenal |

| Synonyms | 5-Nitro-2-furanacrolein, trans-3-(5-Nitro-2-furyl)acrolein |

| CAS Number | 52661-56-0, 1874-22-2 |

| Molecular Formula | C₇H₅NO₄ |

| Molecular Weight | 167.12 g/mol |

| Chemical Structure | O=C/C=C/c1ccc(o1)--INVALID-LINK--[O-] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its structure and known spectroscopic trends for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.7 | Doublet | ~7.5 | Aldehydic proton (-CHO) |

| ~7.4 | Doublet | ~4.0 | Furan ring proton (H-3) |

| ~7.3 | Doublet | ~16.0 | Vinylic proton (-CH=CH-CHO) |

| ~6.8 | Doublet of Doublets | ~16.0, ~7.5 | Vinylic proton (Furyl-CH=CH-) |

| ~6.7 | Doublet | ~4.0 | Furan ring proton (H-4) |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~193 | Aldehyde Carbonyl (C=O) |

| ~155 | Furan C-5 (bearing NO₂) |

| ~152 | Furan C-2 |

| ~145 | Vinylic Carbon (-CH=CH-CHO) |

| ~125 | Vinylic Carbon (Furyl-CH=CH-) |

| ~115 | Furan C-3 |

| ~113 | Furan C-4 |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic/vinylic) |

| ~2850, ~2750 | Weak | C-H stretch (aldehydic) |

| ~1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1620 | Medium | C=C stretch (alkene) |

| ~1530, ~1350 | Strong | N-O stretch (nitro group) |

| ~970 | Strong | C-H bend (trans-alkene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 167.02 | [M]⁺ (Molecular Ion) |

| 138.02 | [M-CHO]⁺ |

| 121.02 | [M-NO₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis

A common method for the synthesis of this compound is through a condensation reaction.[1]

Procedure:

-

Dissolve 5-nitrofuran-2-carboxaldehyde in a suitable solvent such as ethanol or methanol.

-

Add an appropriate reagent that can provide the acetaldehyde moiety, such as acetaldehyde itself or a protected form, in the presence of a base (e.g., sodium hydroxide) or an acid catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

NMR Spectroscopy

Instrumentation: A Bruker Avance III spectrometer (or equivalent) operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Report chemical shifts (δ) in parts per million (ppm) relative to TMS. Report multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Report chemical shifts (δ) in ppm relative to the solvent signal, which is calibrated against TMS.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Report the absorption bands as wavenumbers (cm⁻¹) and classify their intensity (strong, medium, weak).

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a ThermoFisher Q-Exactive instrument with an electrospray ionization (ESI) source.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Infuse the solution directly into the ESI source.

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

Report the mass-to-charge ratio (m/z) of the observed ions. For HRMS, report the calculated and found masses to four decimal places.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers can use this information to guide their own experimental work and to interpret the resulting data for this important chemical compound.

References

An In-depth Technical Guide to (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, also known as 5-nitro-2-furylacrolein, is a key chemical intermediate characterized by a nitrofuran ring linked to an acrylaldehyde moiety. Its molecular structure, featuring reactive aldehyde and nitro functional groups, makes it a valuable starting material in organic synthesis. This compound has garnered significant interest in medicinal chemistry, particularly as a precursor for the synthesis of novel therapeutic agents, including derivatives investigated for their potential as anticancer agents and inhibitors of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[]

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of quantitative data in public literature, this document also furnishes detailed, generalized experimental protocols for researchers to determine these critical parameters. Furthermore, it explores the compound's role in relevant biological pathways and presents logical workflows for its application in research settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-(5-nitrofuran-2-yl)prop-2-enal | [] |

| Synonyms | 5-Nitro-2-furylacrolein, 3-(5-Nitro-2-furyl)acrolein | |

| CAS Number | 52661-56-0 | [2] |

| Molecular Formula | C₇H₅NO₄ | [] |

| Molecular Weight | 167.12 g/mol | [] |

| Appearance | Light Brown to Dark Yellow or Orange-brown solid | [] |

Solubility Profile

Precise quantitative solubility data for this compound is not extensively reported. The available qualitative information is summarized in the table below.

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [] |

| Chloroform | Slightly Soluble | [] |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain quantitative solubility data, a shake-flask method followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent system at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) (e.g., water, phosphate-buffered saline pH 7.4, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a series of standard solutions of the compound in the chosen solvent to create a calibration curve.

-

Equilibration: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Incubation: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

Sample Collection: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample by HPLC. The concentration of the compound is determined by comparing its peak area to the calibration curve.

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. The result can be expressed in units such as mg/mL or µM.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses and biological assays.

| Condition | Stability Information | Reference(s) |

| Storage | Stable at room temperature in closed containers. Long-term storage at -20°C is recommended. | [] |

| Incompatibilities | Avoid strong oxidizing agents and strong bases. | |

| Thermal Stress | Hazardous decomposition products upon heating include nitrogen oxides and carbon monoxide. | |

| pH Stress | Likely unstable in acidic and alkaline conditions. The related 5-nitro-2-furaldehyde is known to undergo ring-opening and hydrolysis at pH extremes. | [3][4] |

| Photostability | Likely sensitive to light. The related 5-nitro-2-furaldehyde undergoes phototransformation upon exposure to light, forming radical species and photoproducts. | [5] |

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is essential to identify the degradation pathways and develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound solution (e.g., in acetonitrile/water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber with controlled light/UV exposure

-

Oven with temperature control

-

Stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient method capable of separating the parent compound from its degradation products)

Procedure:

-

Acid Hydrolysis: Mix the compound solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time. Withdraw samples at various time points, neutralize with 0.1 N NaOH, and analyze by HPLC.

-

Base Hydrolysis: Mix the compound solution with an equal volume of 0.1 N NaOH. Keep at room temperature and monitor the degradation. Withdraw samples, neutralize with 0.1 N HCl, and analyze by HPLC. Basic degradation is often rapid for such compounds.

-

Oxidative Degradation: Mix the compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature and analyze samples at different time points by HPLC.

-

Photolytic Degradation: Expose the compound solution to light in a photostability chamber that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

-

Thermal Degradation: Store the compound solution in an oven at an elevated temperature (e.g., 70°C). Analyze samples at various time points by HPLC. A control sample should be stored at the recommended storage temperature (-20°C).

Analysis: For each condition, monitor the percentage of the parent compound remaining and the formation of any degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure the method is stability-indicating.

Biological Context and Associated Pathways

This compound serves as a crucial building block for molecules that modulate key cellular pathways implicated in disease.

Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway

The ERAD pathway is a cellular quality control system that identifies and eliminates misfolded or unassembled proteins from the endoplasmic reticulum. This process involves protein recognition, ubiquitination, retro-translocation to the cytosol, and finally, degradation by the proteasome.[6] Inhibition of the ERAD pathway can lead to the accumulation of misfolded proteins, inducing the Unfolded Protein Response (UPR) and ultimately apoptosis.[7] This makes ERAD a compelling target in diseases characterized by protein misfolding or in cancer therapy. This compound is a reactant used to synthesize hydrazone and diacylhydrazine derivatives that function as ERAD inhibitors.[]

Caption: The ERAD pathway and the site of action for inhibitors.

Intrinsic Apoptotic Pathway

Derivatives synthesized from this compound have been shown to induce apoptosis in cancer cells via the intrinsic (or mitochondrial) pathway.[8] This pathway is triggered by intracellular stress signals, such as DNA damage or ER stress. A critical event is the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c. In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.[9][10]

Caption: Key steps of the intrinsic apoptotic pathway.

Experimental and Synthetic Workflows

The utility of this compound is best illustrated through a logical workflow, from synthesis to biological evaluation.

Workflow: Synthesis and Evaluation of an ERAD Inhibitor

This diagram outlines the general steps from using this compound as a starting material to synthesizing a potential ERAD inhibitor and confirming its biological activity. The Knoevenagel condensation is a common reaction for this purpose.[8]

Caption: General workflow for synthesis and biological testing.

Conclusion

This compound is a chemical intermediate with significant potential in drug discovery. While quantitative data on its solubility is scarce, its qualitative profile indicates slight solubility in common organic solvents like DMSO and chloroform. The compound's stability is a key consideration; it is sensitive to heat, light, and non-neutral pH conditions, necessitating careful handling and storage at -20°C for long-term preservation. The provided protocols offer a robust framework for researchers to quantitatively determine its solubility and stability parameters. Its application as a precursor for potent modulators of the ERAD and intrinsic apoptotic pathways underscores its importance for developing novel therapeutics, particularly in oncology.

References

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phototransformation of 5-nitro-2-furaldehyde in aqueous solution. A laser flash photolysis and product analysis study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of ERAD synergizes with FTS to eradicate pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde (CAS Number: 1874-22-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a nitrofuran derivative that serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications. Its chemical structure, featuring a nitro-substituted furan ring conjugated to an acrylaldehyde moiety, imparts significant reactivity and biological activity. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activities, with a focus on its role in the development of antimicrobial and anticancer agents. Detailed experimental protocols and mechanistic pathways are presented to facilitate further research and application of this compound in drug discovery and development.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₇H₅NO₄.[] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1874-22-2 | [2] |

| Molecular Formula | C₇H₅NO₄ | [] |

| Molecular Weight | 167.12 g/mol | [] |

| Appearance | Light brown to dark yellow solid | [] |

| Melting Point | 117 °C | [2] |

| Boiling Point | 310.7 ± 32.0 °C at 760 mmHg | [] |

| Density | 1.4 ± 0.1 g/cm³ | [] |

| Solubility | Slightly soluble in Chloroform and DMSO | [] |

| IUPAC Name | (E)-3-(5-nitrofuran-2-yl)prop-2-enal | [] |

| SMILES | O=C/C=C/c1ccc(--INVALID-LINK--[O-])o1 | [] |

| InChI | InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+ | [] |

Synthesis and Purification

The primary synthetic route to this compound is through a Knoevenagel condensation reaction.[2] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. In this case, 5-nitro-2-furaldehyde is reacted with acetaldehyde.

Experimental Protocol: Knoevenagel Condensation

This protocol is a generalized procedure based on established methods for Knoevenagel condensations involving 5-nitro-2-furaldehyde.[3][4]

Materials:

-

5-nitro-2-furaldehyde

-

Acetaldehyde

-

Piperidine (catalyst)

-

Acetic acid (solvent)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-nitro-2-furaldehyde (1 equivalent) in glacial acetic acid.

-

Add acetaldehyde (1.2 equivalents) to the solution.

-

Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining acetic acid and catalyst.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.[3]

-

Dry the purified product under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (aldehyde, nitro group, C=C double bond).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

References

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Overview of a Versatile Starting Material in Medicinal Chemistry

Abstract

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a key organic intermediate characterized by a 5-nitrofuran ring linked to an acrylaldehyde moiety. Its molecular formula is C₇H₅NO₄, with a molecular weight of 167.12 g/mol . This compound serves as a valuable starting material in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry for the development of novel therapeutic agents. The presence of both a nitro group and an aldehyde functional group imparts diverse reactivity, making it a versatile building block for creating a wide array of derivatives. This technical guide provides a detailed overview of its synthesis, chemical properties, and its application as a precursor for compounds with potential biological activities, including anticancer and antimicrobial agents.

Physicochemical Properties and Specifications

This compound is typically a light brown to dark yellow solid. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₅NO₄ |

| Molecular Weight | 167.12 g/mol |

| Appearance | Light Brown to Dark Yellow Solid[1] |

| Purity | ≥95%[1] |

| IUPAC Name | (E)-3-(5-nitrofuran-2-yl)prop-2-enal[1] |

| Solubility | Slightly soluble in Chloroform and DMSO[1] |

| Storage | Recommended storage at -20°C[1] |

| Boiling Point | 310.7 ± 32.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. In this case, 5-nitrofuran-2-carboxaldehyde is reacted with acetaldehyde.

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a representative procedure based on the principles of the Claisen-Schmidt condensation for the synthesis of α,β-unsaturated aldehydes.

Materials:

-

5-Nitrofuran-2-carboxaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (dilute)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of 5-nitrofuran-2-carboxaldehyde in ethanol.

-

Cool the flask in an ice bath.

-

Separately, prepare a dilute aqueous solution of NaOH or KOH.

-

Add the acetaldehyde to the ethanolic solution of 5-nitrofuran-2-carboxaldehyde.

-

Slowly add the alkaline solution dropwise to the stirred reaction mixture, maintaining a low temperature (below 10 °C).

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate).

-

Upon completion, pour the reaction mixture into cold water or onto crushed ice.

-

Neutralize the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Yield and Purity: While specific data for this exact reaction is not readily available in the searched literature, similar Claisen-Schmidt condensations typically yield products in the range of 60-80%, with purity exceeding 95% after purification.

Applications in Synthesis

This compound is a versatile starting material for the synthesis of various heterocyclic compounds with potential pharmacological activities. One notable application is in the Knoevenagel condensation to produce 5-ylidene derivatives of rhodanine-3-carboxylic acids, which have shown promise as anticancer agents.

Synthesis of 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone Derivatives

Experimental Protocol: Knoevenagel Condensation [2]

-

Reagents: A mixture of a rhodanine-3-carboxylic acid (10 mmol), this compound (12 mmol), and anhydrous sodium acetate (10 mmol) in glacial acetic acid (50 mL) is prepared.

-

Reaction Conditions: The reaction mixture is refluxed for 4–5 hours.

-

Work-up: The mixture is cooled, and the resulting precipitate is filtered, washed with water, and then with ethanol.

-

Purification: The crude product is purified by recrystallization from glacial acetic acid.

Quantitative Data for Derivative Synthesis: [2]

| Derivative | Yield |

| 2-((Z)-5-((E)-3-(5-Nitrofuran-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | 80% |

Potential Biological Significance: ERAD Pathway Inhibition

This compound serves as a precursor for the synthesis of hydrazone and diacylhydrazine derivatives, which have been suggested as inhibitors of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[1] The ERAD pathway is a crucial cellular quality control system that removes misfolded or unfolded proteins from the endoplasmic reticulum for degradation by the proteasome. Inhibition of this pathway can lead to the accumulation of misfolded proteins, inducing ER stress and potentially leading to apoptosis in cancer cells.

The Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway

The following diagram illustrates the key steps in the ERAD pathway and highlights potential points of inhibition.

Caption: The ERAD pathway and points of inhibition.

Experimental Workflows

General Synthesis and Derivatization Workflow

The following diagram outlines the typical experimental workflow starting from the synthesis of this compound to its subsequent derivatization and biological evaluation.

Caption: Workflow for synthesis and biological evaluation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development. Its straightforward synthesis via Claisen-Schmidt condensation and the reactivity of its functional groups allow for the generation of diverse molecular scaffolds. The application of this compound in the synthesis of potential anticancer agents, possibly acting through mechanisms such as ERAD pathway inhibition, underscores its importance for researchers and scientists in the pharmaceutical industry. This guide provides a foundational understanding of its synthesis, properties, and applications, aiming to facilitate its use in the development of next-generation therapeutics.

References

- 1. Inhibition of Endoplasmic Reticulum-associated Degradation Rescues Native Folding in Loss of Function Protein Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrofuran inhibition of yeast and rat tissue glutathione reductases. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of Hydrazone Derivatives from (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazone derivatives of 5-nitrofuran compounds represent a promising class of antimicrobial agents. The inherent bioactivity of the 5-nitrofuran scaffold, coupled with the versatile chemistry of the hydrazone linkage, allows for the creation of diverse molecular libraries with a wide spectrum of pharmacological activities.[1][2] This document provides detailed protocols for the synthesis of hydrazone derivatives starting from (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, their characterization, and the evaluation of their antimicrobial properties.

The general synthetic route involves the condensation reaction between this compound and a variety of hydrazine or hydrazide precursors. This reaction is typically straightforward and high-yielding, making it amenable to combinatorial chemistry approaches for the rapid generation of novel compounds.[3] The resulting hydrazones can be screened for their efficacy against a panel of clinically relevant bacterial and fungal strains to identify lead compounds for further drug development.

Data Presentation: Antimicrobial Activity

The antimicrobial activity of synthesized hydrazone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[4] The following tables summarize the reported MIC values for a selection of 5-nitrofuran hydrazone derivatives against various pathogens.

Table 1: Antibacterial Activity of 5-Nitrofuran Hydrazone Derivatives (MIC in µg/mL)

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |

| 21a | 0.49 | 0.24 | > 500 | > 500 | [5] |

| 21b | 0.24 | 0.12 | > 500 | > 500 | [5] |

| 21f | 0.12 | 0.06 | 0.98 | 0.49 | [5] |

| 21g | 0.49 | 0.12 | > 500 | > 500 | [5] |

| 22a | 7.81 | 3.9 | > 500 | > 500 | [5] |

| 22b | 1.95 | 0.98 | > 500 | > 500 | [5] |

| 22c | 0.98 | 0.49 | > 500 | > 500 | [5] |

| Compound 7c | - | 200 | - | - | [2] |

| Compound 7g | - | - | 200 | - | [2] |

Table 2: Antifungal Activity of 5-Nitrofuran Hydrazone Derivatives (MIC in µg/mL)

| Compound ID | Candida albicans | Aspergillus fumigatus | Reference |

| 21a | > 500 | 15.62 | [5] |

| 21b | > 500 | 7.81 | [5] |

| 21f | 1.95 | 0.98 | [5] |

| 21g | > 500 | 3.9 | [5] |

| 22a | > 500 | 125 | [5] |

| 22b | > 500 | 62.5 | [5] |

| 22c | > 500 | 31.25 | [5] |

| Compound 7c | 200 (S. cerevisiae) | - | [2] |

Experimental Protocols

Protocol 1: General Solution-Phase Synthesis of Hydrazone Derivatives

This protocol describes a general method for the synthesis of hydrazone derivatives from this compound and a substituted hydrazide in an appropriate solvent.

Materials:

-

This compound

-

Substituted hydrazide (e.g., isonicotinic hydrazide, benzhydrazide)

-

Ethanol (or other suitable solvent like methanol or acetic acid)

-

Glacial acetic acid (catalytic amount, optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

-

To this solution, add an equimolar amount of the desired substituted hydrazide (1 equivalent).

-

Add a few drops of glacial acetic acid as a catalyst (optional).

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone derivative.

-

Dry the purified product in a vacuum oven.

-

Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Mechanochemical Synthesis of a Hydrazone Derivative

This protocol outlines a solvent-free approach for the synthesis of a hydrazone derivative of (E)-3-(5-nitro-2-furyl)acrolein using a ball mill.[3]

Materials:

-

(E)-3-(5-nitro-2-furyl)acrolein

-

2-Hydrazinobenzothiazole

-

Ball mill with stainless steel jars and balls

-

Spatula

Procedure:

-

Place (E)-3-(5-nitro-2-furyl)acrolein (0.90 mmol) and 2-hydrazinobenzothiazole (1 equivalent) into a stainless steel milling jar.

-

Add the stainless steel milling balls.

-

Mill the mixture at a suitable frequency (e.g., 30 Hz) for a specified duration (e.g., 3 cycles of 30 minutes).[3]

-

After milling, carefully open the jar and collect the powdered product.

-

The product is typically of high purity, but can be further purified by washing with a suitable solvent if necessary.

-

Characterize the final product using appropriate analytical techniques.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the procedure for determining the MIC of the synthesized hydrazone derivatives against bacterial and fungal strains.[4][6]

Materials:

-

Synthesized hydrazone derivatives

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of each hydrazone derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum: From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizations

Signaling Pathway: Mechanism of Action of 5-Nitrofuran Hydrazones

Caption: Proposed mechanism of action for 5-nitrofuran hydrazones.

Experimental Workflow: From Synthesis to Antimicrobial Evaluation

Caption: Overall workflow for hydrazone synthesis and testing.

Logical Relationship: Synthesis and Characterization Logic

Caption: Logical steps in the synthesis and confirmation process.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vjmst.vast.vn [vjmst.vast.vn]

- 3. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde in Antimicrobial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde and its derivatives in the field of antimicrobial drug discovery. This document details the mechanism of action, summarizes antimicrobial activity and cytotoxicity data, and provides standardized protocols for relevant experimental procedures.

Introduction

This compound is a member of the nitrofuran class of synthetic antimicrobial agents.[1] Nitrofurans have been in clinical use for decades and are characterized by a 5-nitrofuran ring, which is crucial for their biological activity.[1][2] The growing threat of antibiotic resistance has led to a renewed interest in this class of compounds for the development of novel therapeutics against multidrug-resistant pathogens.[1] this compound serves as a key intermediate in the synthesis of a variety of derivatives with a broad spectrum of antimicrobial activities.[2][3]

Mechanism of Action

Nitrofuran compounds, including this compound, are prodrugs that require intracellular activation to exert their antimicrobial effects.[1][4] The mechanism of action involves the enzymatic reduction of the 5-nitro group by bacterial nitroreductases (NTRs).[1][4]

This reductive activation is a stepwise process that generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives.[1][4] These reactive species are non-specific in their targets and can damage multiple cellular components, which contributes to the broad-spectrum activity of nitrofurans and a lower propensity for the development of bacterial resistance.[1]

The key steps in the mechanism of action are:

-

Reductive Activation: The 5-nitro group is reduced by bacterial type I (oxygen-insensitive) and type II (oxygen-sensitive) nitroreductases.[1][4]

-

Generation of Reactive Intermediates: The reduction process forms highly reactive electrophilic species.[1]

-

Multitarget Damage: These reactive intermediates can lead to:

Below is a diagram illustrating the reductive activation pathway of nitrofuran prodrugs within a bacterial cell.

Caption: Reductive activation pathway of nitrofuran prodrugs in a bacterial cell.

Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives of this compound against a range of bacterial species. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Antibacterial Activity of 5-Nitrofuran Derivatives Against Gram-Positive Bacteria

| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Reference |

| Furazolidone (Parent Drug) | 3.125 | [5] |

| Derivative 1 (-OH) | 1.5625 | [5] |

| Derivative 3 (-N3) | 3.125 | [5] |

| Derivative 4 (-CN) | 3.125 | [5] |

| Derivative 5 (-Aryl) | 3.125 | [5] |

| Hybrid 5 | 8 | [6] |

| Hybrid 6 | 1 | [6] |

Table 2: Antibacterial Activity of 5-Nitrofuran Derivatives Against Gram-Negative Bacteria

| Compound/Derivative | Escherichia coli (MIC in µg/mL) | Reference |

| Furazolidone (Parent Drug) | 6.25 | [5] |

| Nitrofurantoin (Parent Drug) | 12.5 | [5] |

| Derivative 1 (-OH) | 12.5 | [5] |

| Derivative 18 (-CH3) | 6.25 | [5] |

Cytotoxicity Data

The evaluation of cytotoxicity is a critical step in drug discovery to assess the potential for adverse effects on host cells. The following table presents the 50% inhibitory concentration (IC50) values for several 5-nitrofuran derivatives against a human liver cell line.

Table 3: Cytotoxicity of 5-Nitrofuran Derivatives Against HepaRG Cells

| Compound | IC50 (µM) | Reference |

| Furazolidone (FZD) | >100 | [5] |

| Derivative 1 | >100 | [5] |

| Derivative 3 | >100 | [5] |

| Derivative 4 | >100 | [5] |

| Derivative 5 | >100 | [5] |

| Derivative 18 | >100 | [5] |

The results indicate that these compounds have low toxicity against HepaRG cells, with IC50 values greater than 100 µM.[5]

Experimental Protocols

This section provides detailed protocols for key experiments in the evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of chalcone-like derivatives of this compound.[7]

Materials:

-

5-nitrofuran-2-carbaldehyde

-

Appropriate acetophenone

-

Glacial acetic acid

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-nitrofuran-2-carbaldehyde and the desired acetophenone in a 1:1 molar ratio in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Stir the reaction mixture at 100 °C for 24 hours.

-

After cooling to room temperature, extract the mixture with dichloromethane (3 x 25 mL).

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the resulting residue by silica gel column chromatography to obtain the desired derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the broth microdilution method for determining the MIC of antimicrobial compounds.[8][9]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Sterile saline or broth for bacterial suspension

-

0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum by suspending isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculate each well (except for the sterility control) with 50 µL of the diluted bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cell line (e.g., HepG2, HepaRG)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the test compound).

-

Incubate the plate for 24 to 72 hours at 37 °C in a 5% CO2 humidified atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and evaluation of novel antimicrobial compounds.

Caption: A typical experimental workflow for antimicrobial drug discovery.

Conclusion

This compound and its derivatives represent a promising class of compounds in the ongoing search for new antimicrobial agents. Their multitargeted mechanism of action is a significant advantage in an era of increasing antibiotic resistance. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working in this critical area of medicinal chemistry. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1874-22-2 [smolecule.com]

- 4. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. idexx.com [idexx.com]

- 9. idexx.dk [idexx.dk]

Application Notes and Protocols for Knoevenagel Condensation Utilizing (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction